molecular formula C17H21N3OS B2861677 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone CAS No. 573707-78-5

1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone

Cat. No. B2861677
CAS RN: 573707-78-5
M. Wt: 315.44
InChI Key: HVIVNCUXWMPBIJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MQT or MQT-derivatives, and it has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research purposes.

Scientific Research Applications

Catalytic Behavior and Polymerization

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone derivatives has been explored for preparing NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization, highlighting the potential of quinoxaline derivatives in industrial catalysis and polymer science (Sun et al., 2007).

Medical Research: Antimicrobial and Antithrombotic Applications

Quinoxaline derivatives have shown promising results in medical research. Sparfloxacin derivatives, with modifications involving quinoxaline, have been investigated for their antibacterial, antimycobacterial properties, and cytotoxicity, suggesting their utility in developing new antimicrobial agents (Gurunani et al., 2022). Moreover, the synthesis of stereoisomers of arginine derivatives linked to quinoxaline has demonstrated varied inhibitory effects on thrombin, an essential enzyme in blood coagulation, indicating the importance of stereostructure in designing potent antithrombotic drugs (Okamoto et al., 1981).

Environmental Science: Nonradical Oxidation Processes

In environmental applications, quinoxaline derivatives have been involved in the activation of peroxymonosulfate (PMS) by benzoquinone for the degradation of contaminants. This novel nonradical oxidation process, not producing hydroxyl or sulfate radicals but generating singlet oxygen, offers a less interfering and selective approach to pollutant degradation, with implications for water treatment technologies (Zhou et al., 2015).

Organic Synthesis and Chemical Transformations

The realm of organic synthesis also benefits from quinoxaline derivatives through methodologies for synthesizing substituted quinoxalines. These procedures highlight the efficiency and versatility of quinoxaline compounds in constructing complex molecular architectures, contributing to the advancement of organic chemistry and material science (Abdula et al., 2018).

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-7-9-20(10-8-12)16(21)11-22-17-13(2)18-14-5-3-4-6-15(14)19-17/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIVNCUXWMPBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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